1-Benzyl-2-phenylpiperazine
Overview
Description
1-Benzyl-2-phenylpiperazine is a chemical compound belonging to the piperazine class Piperazines are a group of compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
It has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Mode of Action
The compound interacts with its targets, the serotonergic and dopaminergic receptors, leading to an increase in serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation . This interaction results in changes at the cellular level, which can lead to various physiological effects.
Biochemical Pathways
It is known that the compound affects the serotonergic and dopaminergic systems, which play crucial roles in mood regulation, reward, and motor control .
Pharmacokinetics
It is known that the compound is a central nervous system (cns) stimulant with around 10% of the potency of d-amphetamine . The bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 1-Benzyl-2-phenylpiperazine’s action are largely dependent on its interaction with the serotonergic and dopaminergic systems. This can lead to a range of effects, from mood elevation to increased motor activity .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-phenylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for its metabolism. Additionally, this compound can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity and modulating neurotransmission. These interactions highlight the compound’s potential impact on biochemical processes and its relevance in pharmacological research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters like serotonin and dopamine. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. Additionally, studies have shown that this compound can induce oxidative stress in certain cell types, impacting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to neurotransmitter receptors, such as serotonin and dopamine receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of these receptors, depending on the specific receptor subtype and the cellular context. Furthermore, this compound can influence enzyme activity by acting as a substrate or inhibitor, thereby modulating metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have mild stimulatory effects on the central nervous system, similar to those of amphetamines. At higher doses, this compound can induce toxic effects, including acute psychosis, renal toxicity, and seizures. These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in different tissues. These interactions are crucial for understanding the pharmacokinetics and therapeutic potential of the compound .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects. The localization of this compound within cells can impact its activity and function, highlighting the importance of understanding its intracellular dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of this compound often involves the use of intermediates such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. These intermediates undergo reduction and deprotection steps to yield the final product . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-oxides or other oxygenated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated piperazines or other substituted derivatives.
Scientific Research Applications
1-Benzyl-2-phenylpiperazine has various applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-2-phenylpiperazine is part of a larger group of piperazine derivatives. Similar compounds include:
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Methyl-4-benzylpiperazine: Another stimulant with similar effects.
1,4-Dibenzylpiperazine: Used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual aromatic rings (benzyl and phenyl) contribute to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-benzyl-2-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)14-19-12-11-18-13-17(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELMQTQLBFMOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292433 | |
Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-33-2 | |
Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5368-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-benzyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70400 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-1-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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